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Cat. No.: B1213061 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
Dinosam is a novel, high-affinity, small molecule activator of AMP-activated protein kinase

(AMPK), a critical enzyme in the regulation of cellular and whole-body energy homeostasis.[1]

[2] AMPK is a heterotrimeric protein complex, consisting of a catalytic α subunit and regulatory

β and γ subunits, that functions as a cellular energy sensor.[3] In response to metabolic stress,

such as a rise in the AMP:ATP ratio, AMPK is activated and works to restore energy balance by

stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that

consume ATP.[4][5] Due to its central role in metabolism, AMPK is a key therapeutic target for

metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease

(NAFLD).[3][6] Dinosam provides a potent and selective tool for researchers to investigate the

downstream effects of AMPK activation in various in vitro and in vivo models of metabolic

disease.

Mechanism of Action
Dinosam allosterically activates AMPK by binding to a novel site on the γ subunit, stabilizing a

conformation that is more readily phosphorylated by upstream kinases such as LKB1.[3] This

leads to a significant increase in the phosphorylation of the α subunit at Threonine 172, the key

activating phosphorylation site.[3] Activated AMPK then phosphorylates a multitude of

downstream targets to exert its metabolic effects.[3][5] Key downstream effects include:
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Inhibition of ATP-consuming pathways:

Suppression of fatty acid and cholesterol synthesis through phosphorylation and

inactivation of acetyl-CoA carboxylase (ACC) and HMG-CoA reductase (HMGCR),

respectively.[2][4]

Inhibition of protein synthesis via the mTORC1 pathway.[7]

Reduction of hepatic glucose production by inhibiting key gluconeogenic enzymes.[4]

Activation of ATP-producing pathways:

Stimulation of glucose uptake in skeletal muscle and other tissues through the

translocation of GLUT4 transporters to the cell surface.[6]

Increased fatty acid oxidation.[2][4]

Enhanced mitochondrial biogenesis.

Caption: Dinosam allosterically activates the AMPK complex, leading to its phosphorylation

and subsequent regulation of metabolic pathways.

Experimental Protocols
Protocol 1: In Vitro AMPK Activity Assay
This protocol describes a method to determine the direct effect of Dinosam on AMPK activity

using a purified enzyme and a fluorescently labeled substrate.

Materials:

Purified, active AMPK enzyme

Fluorescently labeled AMPK substrate peptide

ATP

Dinosam (various concentrations)
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Assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)

384-well microplate

Plate reader capable of fluorescence detection

Procedure:

Prepare a serial dilution of Dinosam in assay buffer.

In a 384-well microplate, add the Dinosam dilutions. Include a vehicle control (e.g., DMSO)

and a positive control (e.g., AMP).

Add the purified AMPK enzyme to each well and incubate for 15 minutes at room

temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate peptide

and ATP.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction by adding a stop solution (e.g., EDTA).

Read the fluorescence on a plate reader to determine the amount of phosphorylated

substrate.

Calculate the EC50 value of Dinosam for AMPK activation.

Protocol 2: Western Blot Analysis of AMPK Pathway
Activation in Cultured Cells
This protocol details the assessment of Dinosam's ability to activate the AMPK signaling

pathway in a cellular context.

Materials:

C2C12 myotubes or HepG2 hepatocytes
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Cell culture medium (e.g., DMEM)

Dinosam

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and blotting equipment

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79),

anti-ACC

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Plate cells and grow to desired confluency. For C2C12 myoblasts, differentiate into

myotubes.

Treat the cells with various concentrations of Dinosam for a specified time (e.g., 1 hour).

Wash the cells with ice-cold PBS and lyse with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples and separate them by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

Protocol 3: Glucose Uptake Assay in Adipocytes
This protocol measures the effect of Dinosam on glucose uptake in differentiated 3T3-L1

adipocytes.

Materials:

Differentiated 3T3-L1 adipocytes

Krebs-Ringer-HEPES (KRH) buffer

Dinosam

Insulin (positive control)

2-deoxy-D-[3H]-glucose

Phloretin (inhibitor of glucose transport)

Scintillation fluid and counter

Procedure:

Seed 3T3-L1 preadipocytes and differentiate into mature adipocytes.

Wash the cells with KRH buffer and incubate in serum-free medium for 2 hours.

Treat the cells with Dinosam or insulin for 30 minutes.

Add 2-deoxy-D-[3H]-glucose to each well and incubate for 10 minutes.

Stop the uptake by adding ice-cold KRH buffer containing phloretin.

Wash the cells three times with ice-cold PBS.

Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
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Add scintillation fluid to the lysates and measure the radioactivity using a scintillation counter.

Normalize the glucose uptake to the total protein content of each sample.

Data Presentation
Table 1: In Vitro and Cellular Activity of Dinosam

Parameter Dinosam

AMPK Activation (EC50) 50 nM

p-AMPK/total AMPK (Fold Change) 8.5

p-ACC/total ACC (Fold Change) 6.2

Glucose Uptake (Fold Change) 2.8

Table 2: In Vivo Efficacy of Dinosam in a Diet-Induced Obesity Mouse Model

Parameter Vehicle Control Dinosam (10 mg/kg)

Body Weight Change (%) +15.2 +2.1

Fasting Blood Glucose (mg/dL) 185 110

Plasma Insulin (ng/mL) 3.2 1.1

Liver Triglycerides (mg/g) 25.8 10.5
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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